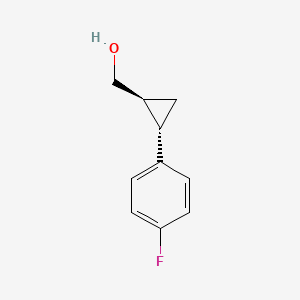

((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol

Description

((1S,2S)-2-(4-Fluorophenyl)cyclopropyl)methanol is a chiral cyclopropane derivative featuring a 4-fluorophenyl substituent and a hydroxymethyl group. Its stereochemical configuration (1S,2S) is critical for its physicochemical and biological properties. This compound is synthesized via stereoselective cyclopropanation reactions, often employing Simmons-Smith conditions or transition-metal catalysis . Key applications include its use as an intermediate in pharmaceuticals, such as LSD1 inhibitors (e.g., bomedemstatum) , and in the development of PDE10A inhibitors for neurological disorders .

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

[(1S,2S)-2-(4-fluorophenyl)cyclopropyl]methanol |

InChI |

InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 |

InChI Key |

ODPZTCKFPWLUEV-PSASIEDQSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]1C2=CC=C(C=C2)F)CO |

Canonical SMILES |

C1C(C1C2=CC=C(C=C2)F)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluorophenyl group. Common synthetic routes include:

Cyclopropanation: This step involves the formation of the cyclopropyl ring, often using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of the Fluorophenyl Group: This can be achieved through various methods, including nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for their efficiency and sustainability in such processes .

Chemical Reactions Analysis

Types of Reactions

((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typical.

Substitution: Conditions often involve strong bases or nucleophiles, such as NaOH (Sodium hydroxide) or Grignard reagents.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted fluorophenyl compounds.

Scientific Research Applications

Example Synthesis Route

- Starting materials include 4-fluorobenzaldehyde and cyclopropanecarboxylic acid derivatives.

- The reaction may utilize chiral oxazaborolidine catalysts for the reduction of ketones to alcohols, yielding the target compound with high enantiomeric purity .

This compound has been investigated for its pharmacological properties, particularly as a selective agonist for serotonin receptors.

Case Study: Serotonin Receptor Agonism

- A study examined a series of fluorinated cyclopropane derivatives, including this compound, demonstrating enhanced potency at the 5-HT2C receptor compared to non-fluorinated analogs .

- The introduction of fluorine was shown to increase receptor binding affinity and selectivity .

Therapeutic Potential

The compound's ability to selectively activate serotonin receptors suggests potential applications in treating mood disorders and obesity.

Potential Applications

- Antidepressants: Due to its action on serotonin receptors, it may serve as a lead compound in developing new antidepressant medications.

- Appetite Regulation: Its selectivity for the 5-HT2C receptor indicates possible use in appetite suppression therapies.

Mechanism of Action

The mechanism by which ((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules, leading to various biochemical pathways being modulated. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | logP | Key Substituents |

|---|---|---|---|---|---|

| ((1S,2S)-2-(4-Fluorophenyl)cyclopropyl)methanol | C₁₀H₁₁FO | N/A | N/A | ~2.1 | 4-Fluorophenyl, hydroxymethyl |

| [(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanol | C₅H₇F₃O | N/A | N/A | ~1.8 | Trifluoromethyl |

| [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | C₂₀H₁₆FNO | 61–62 | N/A | ~3.5 | Quinoline, 4-fluorophenyl |

| ((1S,2S)-2-(Aminomethyl)cyclopropyl)methanol | C₅H₁₁NO | N/A | 180.1±13.0 | ~0.5 | Aminomethyl |

Biological Activity

((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol, also known as 4-fluorophenylcyclopropylmethanol, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with serotonin receptors, its pharmacological profiles, and the implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl ring attached to a phenyl group with a fluorine substituent. The stereochemistry at the cyclopropyl position is crucial for its biological activity, influencing its interaction with various receptors.

1. Serotonin Receptor Agonism

Recent studies have highlighted the role of this compound as a selective agonist for the 5-HT2C serotonin receptor. This receptor is implicated in various neuropsychiatric conditions, making it a target for drug development.

- Selectivity and Potency : The compound exhibits high selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors. In structure-activity relationship (SAR) studies, it was found that modifications to the cyclopropane structure could enhance potency and selectivity. For instance, the introduction of additional substituents on the phenyl ring improved binding affinity and selectivity profiles .

- In Vivo Studies : Behavioral tests using animal models have demonstrated that this compound can induce effects similar to those of known antipsychotic drugs, suggesting potential applications in treating mood disorders .

2. Pharmacokinetic Properties

Pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound:

| Property | Value |

|---|---|

| LogP | Approximately 3.0 |

| Bioavailability | High |

| Metabolism | Primarily hepatic |

| Elimination Half-life | 4-6 hours |

These properties suggest that the compound may be suitable for oral administration and could achieve therapeutic levels in systemic circulation .

Case Study: Antipsychotic Effects

A study conducted on animal models demonstrated that this compound significantly reduced amphetamine-induced hyperactivity. This effect was attributed to its action as a 5-HT2C receptor agonist, which plays a role in modulating dopaminergic pathways associated with psychosis .

Research Findings on Safety Profile

Toxicological assessments revealed that the compound has a favorable safety profile with minimal adverse effects noted at therapeutic doses. In vitro assays showed low cytotoxicity against human cell lines, indicating potential for further development as a therapeutic agent .

Q & A

Q. What are the key synthetic strategies for preparing ((1S,2S)-2-(4-fluorophenyl)cyclopropyl)methanol, and how can cyclopropane ring strain be managed?

Cyclopropane synthesis often employs [2+1] cycloaddition or Simmons-Smith reactions. For stereochemical control, chiral auxiliaries or asymmetric catalysis are critical. For example, LiAlH4 reduction of intermediates in THF has been used to introduce the methanol group while preserving stereochemistry . Ring strain is mitigated by optimizing reaction temperatures and using stabilizing solvents (e.g., THF) to prevent undesired ring-opening side reactions .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

- 1H/13C NMR : Assign diastereotopic protons and cyclopropane carbons. The coupling constants (e.g., J = 4–6 Hz for cyclopropane protons) help confirm stereochemistry .

- Chiral HPLC : Determine enantiomeric excess using chiral stationary phases (e.g., amylose-based columns) .

- MALDI-TOF MS : Verify molecular weight and detect impurities .

Q. What safety precautions are essential when handling this compound in the lab?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .

- Store in airtight containers away from light and oxidizing agents to prevent degradation .

- Follow waste disposal protocols for halogenated organics due to potential environmental persistence .

Advanced Research Questions

Q. How can regioselective functionalization of the cyclopropane ring or aromatic group be achieved for SAR studies?

- Electrophilic Aromatic Substitution : Direct fluorine or other groups to specific positions on the phenyl ring using directing groups (e.g., –OH, –NH2) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the cyclopropane ring .

- Enzymatic Catalysis : Explore cytochrome P450 or other enzymes for selective oxidation of the methanol group .

Q. What mechanistic insights exist for the biological activity of derivatives, such as LSD1 inhibition?

Derivatives like bomedemstat (a related cyclopropane-containing compound) inhibit lysine-specific histone demethylase 1 (LSD1) by mimicking the substrate’s transition state. The cyclopropane’s rigidity positions the 4-fluorophenyl group into hydrophobic pockets of the enzyme active site . Computational docking and mutagenesis studies can validate binding modes .

Q. How do structural modifications (e.g., halogenation) impact the compound’s pharmacokinetics and toxicity?

- Chlorination : Increases metabolic stability but may enhance toxicity (e.g., hepatotoxicity via bioactivation to reactive intermediates) .

- Fluorination : Improves membrane permeability and reduces oxidative metabolism .

- Methanol Group Replacement : Substituting with carboxylate or amine groups alters solubility and target affinity .

Q. What methodologies are recommended for studying environmental degradation pathways?

- Photolysis Studies : Expose the compound to UV light in aqueous/organic solvents and analyze breakdown products via LC-MS .

- Biodegradation Assays : Use soil or microbial consortia to assess mineralization rates and identify metabolites .

- Ecotoxicology Models : Evaluate acute/chronic toxicity in Daphnia magna or algae to determine EC50 values .

Q. How can enantioselective synthesis be optimized for large-scale production?

- Chiral Ligands : Use (R)- or (S)-BINAP in asymmetric cyclopropanation reactions .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic esters to isolate the desired enantiomer .

- Continuous Flow Systems : Improve yield and stereochemical control via precise temperature/pressure regulation .

Methodological Considerations

Q. What strategies address low yields in cyclopropane ring formation?

Q. How can stability issues (e.g., ring-opening) during storage or reactions be mitigated?

- Lyophilization : Store the compound as a lyophilized powder under inert gas (N2/Ar) .

- Additives : Include radical scavengers (e.g., BHT) to prevent oxidative degradation .

- Low-Temperature Reactions : Perform functionalization steps at –20°C to preserve ring integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.